molecular formula C18H25NO2 B5417963 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-methoxyphenyl)acetamide

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B5417963
M. Wt: 287.4 g/mol
InChI Key: ZLVPZZDGZQTOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-methoxyphenyl)acetamide, also known as Bicuculline, is a potent and selective antagonist of the GABAA receptor. It is a bicyclic compound that is commonly used in scientific research to study the role of GABAA receptors in the central nervous system.

Mechanism of Action

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-methoxyphenyl)acetamide is a competitive antagonist of the GABAA receptor. It binds to the same site as GABA, but does not activate the receptor. This blocks the inhibitory effects of GABA on neurons, leading to increased neuronal excitability. This compound has a higher affinity for the GABAA receptor than GABA, making it a potent antagonist.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It increases neuronal excitability by blocking the inhibitory effects of GABA on neurons. This leads to increased synaptic transmission and can cause seizures in high doses. This compound also affects the release of other neurotransmitters, such as dopamine and serotonin, by altering the balance of excitatory and inhibitory inputs to neurons.

Advantages and Limitations for Lab Experiments

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-methoxyphenyl)acetamide is a potent and selective antagonist of the GABAA receptor, making it a valuable tool for studying the role of GABA in the central nervous system. However, it has several limitations for lab experiments. It can cause seizures in high doses, making it difficult to use in vivo. It also has a short half-life, which can make it difficult to maintain a consistent level of blockade in experiments.

Future Directions

There are several future directions for research involving N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-methoxyphenyl)acetamide. One area of interest is the role of GABAA receptor dysfunction in neurological disorders such as epilepsy and autism. Another area of interest is the development of new compounds that selectively target specific subtypes of GABAA receptors. Finally, there is interest in developing new methods for delivering this compound to specific regions of the brain to study its effects on behavior and cognition.

Synthesis Methods

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-methoxyphenyl)acetamide can be synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2-methoxybenzoyl chloride with diethylamine to form N,N-diethyl-2-methoxybenzamide. The second step involves the reaction of N,N-diethyl-2-methoxybenzamide with 1-bicyclo[2.2.1]hept-2-ylmagnesium bromide to form this compound.

Scientific Research Applications

N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(2-methoxyphenyl)acetamide is widely used in scientific research to study the role of GABAA receptors in the central nervous system. It is commonly used in electrophysiological experiments to block the inhibitory effects of GABA on neurons. This allows researchers to study the excitatory effects of other neurotransmitters on neurons. This compound is also used in animal models to study the effects of GABAA receptor dysfunction on behavior and cognition.

properties

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-12(16-10-13-7-8-14(16)9-13)19-18(20)11-15-5-3-4-6-17(15)21-2/h3-6,12-14,16H,7-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVPZZDGZQTOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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